Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate
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Overview
Description
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is a complex organic compound with the molecular formula C13H15BrO3S. This compound is characterized by the presence of a bromopropanoyl group, a phenylsulfanyl group, and a phenylacetate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate typically involves the reaction of 2-bromopropanoyl chloride with a phenylsulfanyl-substituted phenylacetic acid derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an organic solvent like dichloromethane to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopropanoyl group to a propanol group.
Substitution: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanol derivatives.
Substitution: Azides, thiocyanates, and other substituted derivatives.
Scientific Research Applications
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate involves its interaction with specific molecular targets. The bromopropanoyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenylsulfanyl group may also contribute to the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-bromopropanoyl)-5-(methylthio)phenylacetate
- Methyl 2-(bromomethyl)-5-(2-bromopropanoyl)phenylacetate
Uniqueness
Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate is unique due to the presence of both a bromopropanoyl group and a phenylsulfanyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The phenylsulfanyl group, in particular, can enhance the compound’s stability and interaction with biological targets .
Properties
Molecular Formula |
C18H17BrO3S |
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Molecular Weight |
393.3 g/mol |
IUPAC Name |
methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate |
InChI |
InChI=1S/C18H17BrO3S/c1-12(19)18(21)13-8-9-16(14(10-13)11-17(20)22-2)23-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
QWZBTVMXIMKUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)OC)Br |
Origin of Product |
United States |
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